molecular formula C10H18O2 B12709952 2-Methylbutyl (E)-(+)-2-methylisocrotonate CAS No. 97752-29-9

2-Methylbutyl (E)-(+)-2-methylisocrotonate

Cat. No.: B12709952
CAS No.: 97752-29-9
M. Wt: 170.25 g/mol
InChI Key: DEJJNOHKWLTTKE-RMKNXTFCSA-N
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Description

2-Methylbutyl (E)-(+)-2-methylisocrotonate is an organic compound with the molecular formula C₉H₁₆O₂. It is a type of ester, specifically an ester of 2-methylbutanol and 2-methylcrotonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutyl (E)-(+)-2-methylisocrotonate typically involves the esterification of 2-methylcrotonic acid with 2-methylbutanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to isolate the ester product. The use of solid acid catalysts can also be employed to enhance the reaction efficiency and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyl (E)-(+)-2-methylisocrotonate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methylcrotonic acid and 2-methylbutanol.

    Reduction: 2-Methylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Methylbutyl (E)-(+)-2-methylisocrotonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbutyl (E)-(+)-2-methylisocrotonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Isobutyl angelate
  • Isoamyl angelate
  • 2-Methylbutyl isobutyrate

Comparison

2-Methylbutyl (E)-(+)-2-methylisocrotonate is unique due to its specific ester structure and the presence of the (E)-(+)-2-methylisocrotonate moiety. This gives it distinct chemical and physical properties compared to similar compounds. For example, its reactivity and biological activity may differ from those of isobutyl angelate and isoamyl angelate, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

97752-29-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methylbutyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-8(3)7-12-10(11)9(4)6-2/h6,8H,5,7H2,1-4H3/b9-6+

InChI Key

DEJJNOHKWLTTKE-RMKNXTFCSA-N

Isomeric SMILES

CCC(C)COC(=O)/C(=C/C)/C

Canonical SMILES

CCC(C)COC(=O)C(=CC)C

Origin of Product

United States

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